molecular formula C18H18N2O6S B2785016 methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2319875-01-7

methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2785016
M. Wt: 390.41
InChI Key: BDYIWADRXQLGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains a carbamate group (-NHCOO-) and a sulfamoyl group (-SO2NH-), both of which are common in many pharmaceuticals . The compound also contains furan rings, which are oxygen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan rings would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate and sulfamoyl groups, as well as the furan rings. For instance, furan rings can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carbamate group could increase its polarity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel sulfonamide carbamates, including structures akin to methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate, demonstrates significant antimicrobial activity. The creation of these compounds involves treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, leading to hybrids that exhibit potent antibacterial properties. Molecular docking studies further underline the potential of these hybrids in targeting microbial agents, showcasing their applicability in the development of new antimicrobial strategies (Hussein, 2018).

Chemical Transformations and Applications

Research into the chemical transformations of methyl [4-(oxoacetyl)phenyl]carbamate reveals its versatility in synthesizing a variety of organic compounds. The oxidation and subsequent reactions with different reagents lead to the creation of novel pyridazine and quinoxalinyl derivatives. These findings highlight the compound's utility in organic synthesis, paving the way for the development of new materials and pharmaceuticals (Velikorodov & Shustova, 2017).

Novel Catalytic Applications

Investigations into nickel-catalyzed cross-coupling reactions have identified the effective use of carbamates and similar electrophiles in creating complex organic frameworks. This research expands the scope of using carbamate derivatives in synthetic chemistry, offering new pathways for constructing biologically active molecules and enhancing material properties (Leowanawat, Zhang, & Percec, 2012).

Prodrug Development

Carbamate analogues have been synthesized and evaluated as prodrugs, demonstrating significant potential in treating Pneumocystis carinii pneumonia. This research indicates the importance of carbamate structures in the development of therapeutic agents, especially for conditions where conventional treatments are ineffective or resistant (Rahmathullah, Hall, Bender, McCurdy, Tidwell, & Boykin, 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemicals .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of pharmaceuticals given the presence of functional groups common in many drugs .

properties

IUPAC Name

methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYIWADRXQLGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate

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